molecular formula C15H21NO2 B14298232 2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine CAS No. 116341-57-2

2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine

Cat. No.: B14298232
CAS No.: 116341-57-2
M. Wt: 247.33 g/mol
InChI Key: LGKINAJJVPURMU-UHFFFAOYSA-N
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Description

2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine is an organic compound that features a benzodioxole ring fused with an amine group This compound is notable for its unique structure, which includes a but-2-en-1-yl group and diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine typically involves the reaction of a benzodioxole derivative with a but-2-en-1-yl halide in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of catalysts, such as palladium or platinum, can also be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)

Major Products Formed

Scientific Research Applications

2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole ring may interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(But-2-en-1-yl)-2-(sec-butyl)disulfane
  • Crotyl alcohol
  • Crotonaldehyde
  • Crotonic acid

Uniqueness

2-(But-2-en-1-yl)-N,N-diethyl-2H-1,3-benzodioxol-2-amine is unique due to its combination of a benzodioxole ring and a but-2-en-1-yl group. This structural feature distinguishes it from other similar compounds, which may lack the benzodioxole ring or the specific substitution pattern. The presence of the diethylamine moiety also contributes to its distinct chemical and biological properties .

Properties

CAS No.

116341-57-2

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-but-2-enyl-N,N-diethyl-1,3-benzodioxol-2-amine

InChI

InChI=1S/C15H21NO2/c1-4-7-12-15(16(5-2)6-3)17-13-10-8-9-11-14(13)18-15/h4,7-11H,5-6,12H2,1-3H3

InChI Key

LGKINAJJVPURMU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(OC2=CC=CC=C2O1)CC=CC

Origin of Product

United States

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